molecular formula C18H30N4O2S B2973607 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide CAS No. 1208458-73-4

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide

Cat. No.: B2973607
CAS No.: 1208458-73-4
M. Wt: 366.52
InChI Key: ZFLNCZCRRWEKBC-UHFFFAOYSA-N
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Description

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide is a synthetic organic compound with a complex structure featuring a pyrimidine ring substituted with methyl and methylsulfanyl groups, and a propanamide moiety linked to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide typically involves multi-step organic reactions:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trimethylpyrimidine and methylthiol. The reaction is usually carried out under reflux conditions in the presence of a base like sodium methoxide.

    Attachment of the Propanamide Group: The propanamide moiety is introduced via an acylation reaction. This step involves reacting the pyrimidine intermediate with a suitable acyl chloride or anhydride in the presence of a base such as triethylamine.

    Morpholine Substitution: The final step involves the substitution of the propanamide group with a morpholine ring. This can be achieved through nucleophilic substitution reactions under mild conditions, often using a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could serve as a scaffold for the development of new pharmaceuticals. Its structural features may allow for the design of molecules that target specific enzymes or receptors, potentially leading to new treatments for various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the propanamide and morpholine groups.

    N-(2-methyl-2-morpholin-4-ylpropyl)propanamide: Contains the propanamide and morpholine moieties but lacks the pyrimidine ring.

    2,4,6-trimethylpyrimidine: Similar pyrimidine structure but without the methylsulfanyl and propanamide groups.

Uniqueness

The uniqueness of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the pyrimidine and morpholine rings, along with the propanamide linkage, allows for versatile interactions and applications across various fields.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2S/c1-13-15(14(2)21-17(20-13)25-5)6-7-16(23)19-12-18(3,4)22-8-10-24-11-9-22/h6-12H2,1-5H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLNCZCRRWEKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC(C)(C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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